N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N4-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-6-18-9-13(11(3)16-18)10-19(7-2)22(20,21)14-8-15-17(5)12(14)4/h8-9H,6-7,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQYYYDWZXZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=C(N(N=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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